Benzyl 1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate
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Overview
Description
Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid phenylmethyl ester is a derivative of oleanolic acid, a natural pentacyclic triterpenoic acid found in many fruits, herbs, and medicinal plants. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid phenylmethyl ester typically involves the modification of oleanolic acid. The process includes the formation of the oxadiazole ring through cyclization reactions. Specific reagents and conditions for these reactions are often proprietary and detailed in specialized chemical literature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized nature and ongoing research status. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid phenylmethyl ester has several scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid derivatives and their chemical properties.
Biology: Investigated for its effects on cell cycle regulation and differentiation in various cell lines.
Medicine: Explored as a potential therapeutic agent for leukemia due to its ability to induce cell cycle arrest and differentiation in leukemia cells
Mechanism of Action
The mechanism of action of olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid phenylmethyl ester involves the induction of G1 cell cycle arrest and differentiation in leukemia cells. This is achieved through the upregulation of cyclin-dependent kinase inhibitor p27 and the downregulation of cyclins and Cdks essential for cell cycle progression. Additionally, the compound suppresses the expression of Bcr-Abl and phosphorylation of Erk1/2, enhancing erythroid differentiation .
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: The parent compound, known for its anti-cancer properties.
Ursolic Acid: Another triterpenoid with similar biological activities.
Betulinic Acid: A triterpenoid with anti-cancer and anti-inflammatory properties
Uniqueness
Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid phenylmethyl ester is unique due to its specific modifications, which enhance its ability to induce cell cycle arrest and differentiation in leukemia cells. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C37H50N2O3 |
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Molecular Weight |
570.8 g/mol |
IUPAC Name |
benzyl 1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate |
InChI |
InChI=1S/C37H50N2O3/c1-32(2)17-19-37(31(40)41-23-24-11-9-8-10-12-24)20-18-35(6)25(26(37)21-32)13-14-29-34(5)22-27-30(39-42-38-27)33(3,4)28(34)15-16-36(29,35)7/h8-13,26,28-29H,14-23H2,1-7H3 |
InChI Key |
DEYBRWAHNDKJNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=NON=C6C5(C)C)C)C)C2C1)C)C(=O)OCC7=CC=CC=C7)C |
Origin of Product |
United States |
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